molecular formula C11H12OS B15260159 Cyclopentanone, 2-(phenylthio)- CAS No. 52190-40-6

Cyclopentanone, 2-(phenylthio)-

Cat. No.: B15260159
CAS No.: 52190-40-6
M. Wt: 192.28 g/mol
InChI Key: QNLDAYXGSRPMJX-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-(phenylthio)- is an organic compound with the molecular formula C11H12OS. It is a derivative of cyclopentanone where a phenylthio group is attached to the second carbon of the cyclopentanone ring. This compound is a yellow oil with a molecular weight of 192.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 2-(phenylthio)- can be synthesized through various methods. One common method involves the reaction of cyclopentanone with thiophenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). The product is then purified through distillation or chromatography .

Industrial Production Methods

Industrial production of cyclopentanone, 2-(phenylthio)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentanone, 2-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .

Mechanism of Action

The mechanism of action of cyclopentanone, 2-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanone, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52190-40-6

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-phenylsulfanylcyclopentan-1-one

InChI

InChI=1S/C11H12OS/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI Key

QNLDAYXGSRPMJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=CC=CC=C2

Origin of Product

United States

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